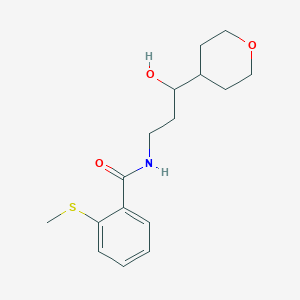
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H23N3O6S, with a molecular weight of 349.4 g/mol. The compound features a tetrahydropyran ring, a hydroxy group, and a methylthio group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N3O6S |
| Molecular Weight | 349.4 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyran Ring : Cyclization of suitable precursors using acid or base catalysts.
- Introduction of Hydroxy Group : Hydroxylation reactions using oxidizing agents like hydrogen peroxide.
- Attachment of Methylthio Group : Utilization of methylthio derivatives in the synthesis process.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxy and methylthio groups enhance its ability to bind to specific enzymes and receptors, potentially modulating their activity.
The compound may exert its effects through:
- Enzyme Inhibition : Interfering with enzyme activity related to metabolic pathways.
- Receptor Modulation : Binding to receptors that influence cellular signaling processes.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancers.
- Neuroprotective Effects : Some investigations have pointed towards its potential neuroprotective properties in models of neurodegeneration.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits growth in breast and prostate cancer cells |
| Neuroprotective | Potential protective effects in neurodegenerative models |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead for developing new anticancer therapies.
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-21-15-5-3-2-4-13(15)16(19)17-9-6-14(18)12-7-10-20-11-8-12/h2-5,12,14,18H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAZQRSZVDYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














